N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide

Catalog No.
S8364781
CAS No.
M.F
C22H28N2O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylben...

Product Name

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide

IUPAC Name

N'-tert-butyl-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H28N2O4/c1-14-16(10-8-12-18(14)27-6)20(25)23-24(22(3,4)5)21(26)17-11-9-13-19(28-7)15(17)2/h8-13H,1-7H3,(H,23,25)

InChI Key

BAJJJOHXCXEMRD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide, also known as N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound features a hydrazide functional group, which is significant in various

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield hydrazine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under specific conditions, often requiring catalysts and particular solvents .

The biological activity of N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide is primarily studied in the context of its use as an intermediate in the synthesis of methoxyfenozide, an insecticide. The compound mimics the natural hormone ecdysone, leading to premature molting and death in insects. Its effects are mediated through interaction with the ecdysone receptor pathway, crucial for insect growth and development .

The synthesis of N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide typically involves:

  • Reaction of 3-Methoxy-2-Methylbenzoic Acid with Tert-Butylhydrazine: This reaction is carried out in the presence of solvents like methanol or chloroform under inert atmospheric conditions to prevent oxidation.
  • Purification: A method involving acidification followed by hydrolysis and filtration is often employed to purify the product, enhancing yield and purity compared to traditional recrystallization methods .

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide finds applications primarily in:

  • Agriculture: As an intermediate in the synthesis of methoxyfenozide, it plays a crucial role in developing insecticides that target specific pests while minimizing harm to beneficial insects.
  • Chemical Research: Its derivatives are explored for potential biological activities beyond insecticidal properties, including applications in pharmaceuticals .

Studies on interaction mechanisms reveal that N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide interacts with specific receptors in insects, leading to disruptions in normal growth patterns. This interaction is pivotal for its efficacy as an insecticide. Further research may explore its interactions with other biological systems to assess broader pharmacological potential .

Several compounds share structural or functional similarities with N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide:

Compound NameSimilarityUnique Features
MethoxyfenozideDirect derivative used as an insecticideSpecifically designed for targeted pest control
TebufenozideSimilar mode of action as an insecticideBroader spectrum of pest control
N-(3-Methoxy-2-Methyl Benzoyl) HydrazineStructural similarityUsed primarily as an intermediate

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide stands out due to its specific structural attributes that facilitate its role as an intermediate in synthesizing methoxyfenozide, making it valuable in agricultural formulations .

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.20490738 g/mol

Monoisotopic Mass

384.20490738 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

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